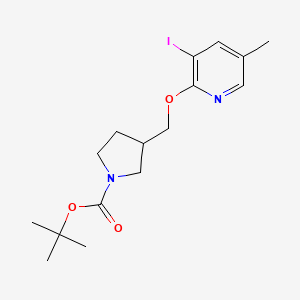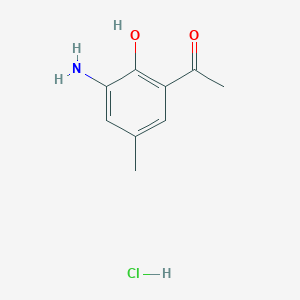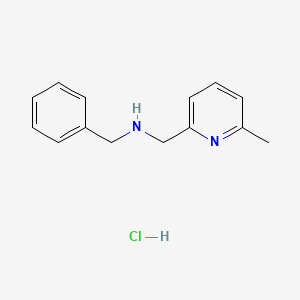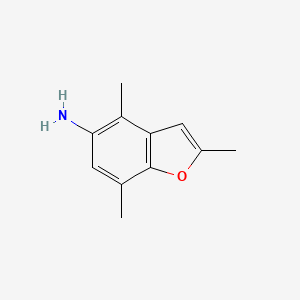
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol
Overview
Description
“3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol” is a chemical compound with the empirical formula C15H13NO2 . It is a heterocyclic building block . The molecular weight of this compound is 239.27 .
Molecular Structure Analysis
The SMILES string of this compound is OCC#Cc1cnccc1OCc2ccccc2 . The InChI key is YFUDPXJYMLQHQO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a solid . The storage class code is 13, which indicates it is a non-combustible solid . The flash point is not applicable .
Scientific Research Applications
Electrochemical Applications
The study by Lu et al. (2014) explored the electrochemical polymerization of pyrrole-containing TEMPO (a nitroxide radical) on a Pt electrode, highlighting the electrocatalytic activity for benzyl alcohol oxidation, which indirectly relates to compounds with benzyloxy and pyridinyl groups. This work underscores the potential of such structural motifs in enhancing electrochemical properties of polymers, specifically for the oxidation processes (Lu et al., 2014).
Antioxidant Properties
Wijtmans et al. (2004) synthesized and studied a series of 6-substituted-2,4-dimethyl-3-pyridinols, revealing their significant antioxidant properties. The synthesis involved a low-temperature conversion from aryl bromide to alcohol, demonstrating the utility of pyridinyl compounds in creating potent antioxidants (Wijtmans et al., 2004).
Conducting Polymers
Sotzing et al. (1996) developed conducting polymers from low oxidation potential monomers based on pyrrole, which included derivatized bis(pyrrol-2-yl) arylenes. These materials, synthesized through electropolymerization, showcased low oxidation potentials and stability, suggesting the relevance of pyridinyl-based structures in the design of conducting polymers with enhanced electrical properties (Sotzing et al., 1996).
Site-Selective Catalysis
Chu et al. (2015) discussed the use of a pyridine-based template for meta-C–H activation, demonstrating the utility of pyridinyl compounds in directing site-selectivity for functionalization processes. This research offers insights into the strategic application of pyridinyl groups in catalysis, enabling precise modifications at specific sites of organic molecules (Chu et al., 2015).
Photophysical Properties
Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers from derivatives of 3,5-dihydroxy benzoates, which were modified to include benzyl and pyridyl moieties. The study highlighted the synthesis, crystal structures, and photophysical properties of these polymers, demonstrating the role of pyridinyl-containing compounds in the development of materials with unique light-emitting properties (Sivakumar et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3-(4-phenylmethoxypyridin-3-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-10-4-7-14-11-16-9-8-15(14)18-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,17H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUDPXJYMLQHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242855 | |
| Record name | 3-[4-(Phenylmethoxy)-3-pyridinyl]-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203498-96-7 | |
| Record name | 3-[4-(Phenylmethoxy)-3-pyridinyl]-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203498-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Phenylmethoxy)-3-pyridinyl]-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521417.png)
![[2,3'-Bipyridine]-4-carbonitrile](/img/structure/B1521421.png)

![3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521424.png)
![4-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521425.png)
![2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1521428.png)



